Brevinin-2PRd
Description
Overview of Antimicrobial Peptides (AMPs) from Amphibian Skin Secretions
Amphibian skin is a remarkable organ, serving not only as a protective barrier but also as a sophisticated defense system against a myriad of pathogens in their often microbe-rich environments. A key component of this defense is the production and secretion of a diverse range of antimicrobial peptides (AMPs) from granular glands embedded in the skin. nih.gov These peptides are a fundamental part of the amphibian's innate immunity. mdpi.com
Generally, these peptides are cationic, meaning they carry a positive charge, which facilitates their interaction with the negatively charged cell membranes of microorganisms. mdpi.com Many amphibian AMPs, including those in the Brevinin family, adopt an α-helical structure, particularly when interacting with bacterial membranes. mdpi.combenthamscience.com This structural arrangement is crucial for their primary mechanism of action, which often involves the disruption of the microbial cell membrane, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death. mdpi.com The diversity of these peptides is vast, with numerous families identified, each with unique structural motifs and activity spectrums. nih.gov
Classification and Phylogenetic Placement of Brevinin-2PRd within the Brevinin Family
The Brevinin family is a large and widespread group of antimicrobial peptides found in ranid frogs (true frogs). nih.gov This family is further subdivided into two main subfamilies: Brevinin-1 (B586460) and Brevinin-2 (B1175259). nih.govfrontiersin.org Brevinin-1 peptides are typically around 24 amino acids in length, while Brevinin-2 peptides are longer, generally consisting of 33 to 37 amino acid residues. nih.govmdpi.com
Phylogenetic analyses based on the primary structures of Brevinin-2 peptides are instrumental in understanding the evolutionary relationships between different frog species. benthamscience.commednexus.org For instance, cladistic analysis of Brevinin-2 peptides has been used to suggest a close phylogenetic relationship between different Rana species. researchgate.net The specific amino acid sequence of this compound places it within a particular clade of the Brevinin-2 family, distinguishing it from other members like Brevinin-2PRa, -2PRb, -2PRc, and -2PRe, which were isolated from the same species, Rana pretiosa (the Oregon spotted frog). researchgate.net
Table 1: Classification of this compound
| Feature | Description |
|---|---|
| Family | Brevinin |
| Subfamily | Brevinin-2 |
| Key Structural Feature | "Rana box" at the C-terminus |
| Amino Acid Length | Typically 33-37 residues |
| Source Organism | Rana pretiosa (Oregon spotted frog) |
Historical Discovery and Research Trajectory of Brevinin Peptides
The journey into the world of Brevinin peptides began in 1992 with the isolation of the first members, Brevinin-1 and Brevinin-2, from the skin of the Japanese frog Rana brevipoda porsa. nih.govresearchgate.net This discovery sparked considerable interest in these molecules, which demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov
Since this initial discovery, the field has expanded dramatically, with researchers identifying hundreds of different Brevinin peptides from various frog species. nih.govnih.gov The advent of molecular biology techniques, particularly 'shotgun' cloning, has revolutionized the discovery process. mdpi.comnih.gov This method allows for the rapid identification of the precursor cDNA encoding the peptides, providing the deduced amino acid sequence which can then guide the purification of the mature peptide from the skin secretions. nih.gov
Early research focused on cataloging the diversity of these peptides and characterizing their antimicrobial activity. nih.gov Subsequent studies have delved deeper into their structure-activity relationships, exploring how modifications to their amino acid sequence, such as altering hydrophobicity and cationicity, can impact their biological function. nih.govresearchgate.netresearchgate.net The investigation of Brevinin peptides from various frog species, including the Oregon spotted frog (Rana pretiosa) which produces this compound, has contributed significantly to our understanding of the chemical ecology and innate immune systems of amphibians.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKITGQC |
Origin of Product |
United States |
Isolation and Biochemical Characterization Methodologies of Brevinin 2prd
Extraction and Purification Techniques from Biological Sources
The primary source for the isolation of Brevinin-2PRd and other related peptides is the skin secretions of ranid frogs, such as the Oregon spotted frog (Rana pretiosa). nih.gov The process begins with the stimulation of peptide secretion, often achieved by administering norepinephrine. This method allows for the collection of the frog's defensive skin secretions without harming the animal.
Once the secretions are collected, a multi-step purification process is employed to isolate the individual peptide components:
Initial Extraction: The collected secretions are typically acidified to prevent degradation by proteases and then centrifuged to remove any cellular debris. The resulting supernatant contains a complex mixture of peptides and other biomolecules.
Solid-Phase Extraction: The crude extract is often subjected to solid-phase extraction (SPE) using a C18 cartridge. This step separates the peptides from other water-soluble components and salts, and provides a preliminary fractionation of the peptides based on their hydrophobicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the core technique for the purification of this compound. The peptide mixture from the SPE step is loaded onto a semi-preparative or analytical RP-HPLC column. A gradient of an organic solvent, such as acetonitrile, in an aqueous acidic mobile phase (e.g., trifluoroacetic acid in water) is used to elute the peptides. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. The elution of peptides is monitored by UV absorbance, typically at wavelengths of 214 and 280 nm. Fractions corresponding to individual peaks are collected for further analysis. nih.govrotachrom.com
This systematic approach allows for the isolation of this compound in a highly pure form, which is essential for subsequent structural and functional characterization. researcher.life
Peptidomic Analysis and Sequencing Strategies
Peptidomics is a powerful approach used to identify and characterize the full complement of peptides in a biological sample. For this compound, this involves determining its precise amino acid sequence.
Mass Spectrometry: The primary tool for determining the molecular mass of the purified peptide is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. researchgate.net This technique provides a highly accurate mass measurement, which is a critical first step in the identification process.
Edman Degradation: The definitive amino acid sequence of this compound is determined using automated Edman degradation. This classical method sequentially removes one amino acid residue at a time from the N-terminus of the peptide. Each removed amino acid is then identified by HPLC. This process is repeated until the entire sequence is elucidated. nih.gov The primary structure of this compound has been identified as GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKITGQC. units.it
Tandem Mass Spectrometry (MS/MS): In addition to Edman degradation, tandem mass spectrometry can be used for de novo sequencing. In this technique, the purified peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.
These sequencing strategies provide the complete primary structure of this compound, which is fundamental for understanding its biological activity and for its potential synthetic replication.
Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation
To ensure the purity and confirm the identity of the isolated or synthetically produced this compound, a combination of spectroscopic and chromatographic methods is employed.
Analytical High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the isolated peptide. chemcon.comskpharmteco.com A highly purified sample should ideally show a single, sharp peak on the chromatogram. By comparing the retention time of the isolated peptide with that of a synthetic standard, its identity can be further confirmed. birchbiotech.com
Mass Spectrometry: As mentioned for sequencing, mass spectrometry is also a crucial tool for confirming the identity and purity of the final peptide sample. The measured molecular mass should match the theoretical mass calculated from the known amino acid sequence. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not routinely used for simple purity assessment, NMR spectroscopy can provide detailed structural information and confirm the identity of the peptide by analyzing the chemical environment of each atom in the molecule. chemcon.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of characteristic peptide bonds and to provide information about the secondary structure of the peptide. univpm.it
The combination of these analytical techniques provides a comprehensive confirmation of the purity and identity of this compound, ensuring that subsequent biological assays are performed with a well-characterized compound.
Structural Features and Conformational Analysis of Brevinin 2prd
Primary Amino Acid Sequence and Post-Translational Modifications
The primary structure of a peptide is the linear sequence of its amino acid residues. Brevinin-2PRd is a 33-residue peptide. researchgate.net Its specific amino acid sequence determines its physicochemical properties, such as charge and hydrophobicity, which are crucial for its interaction with membranes.
The specific sequence for this compound has been identified as: GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKITGQC researchgate.net
| Property | Details |
|---|---|
| Full Sequence | Gly-Leu-Met-Ser-Val-Leu-Lys-Gly-Val-Leu-Lys-Thr-Ala-Gly-Lys-His-Ile-Phe-Lys-Asn-Val-Gly-Gly-Ser-Leu-Leu-Asp-Gln-Ala-Lys-Cys-Lys-Ile-Thr-Gly-Gln-Cys |
| Abbreviation | GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKITGQC |
| Number of Residues | 33 researchgate.net |
Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, which significantly expand their functional diversity. nih.govnih.gov For many peptides isolated from amphibian skin, including members of the brevinin family, a common PTM is C-terminal amidation. nih.gov In this process, the C-terminal carboxylic acid group is converted to a primary amide. This modification neutralizes the negative charge at the C-terminus, which can enhance the peptide's biological activity. While specific analysis of this compound's PTMs is not detailed in the provided results, C-terminal amidation is a characteristic feature of many related peptides, such as Brevinin-2-related peptide (B2RP). researchgate.netnih.gov
Secondary Structure Elucidation in Membrane-Mimetic Environments
In aqueous solution, many antimicrobial peptides, including some brevinins, lack a well-defined secondary structure. nih.gov However, upon encountering a membrane environment, they often undergo a conformational change, adopting a distinct secondary structure, which is critical for their function. researchgate.netgoogle.com Brevinin family peptides are known to be cationic and typically form an alpha-helical conformation in environments that mimic biological membranes. researchgate.netresearchgate.net
The study of peptide secondary structure is often conducted using membrane-mimetic environments such as organic solvent mixtures (e.g., 2,2,2-trifluoroethanol, TFE) or detergent micelles (e.g., sodium dodecyl sulfate (B86663), SDS; dodecylphosphocholine, DPC). nih.govgoogle.comnih.gov Circular dichroism (CD) spectroscopy is a primary technique used for this analysis. The adoption of an alpha-helical structure is characterized by distinct negative signals at approximately 208 and 222 nm in the CD spectrum. google.com For the broader brevinin-2 (B1175259) family, studies have confirmed the propensity to form alpha-helices in such mimetic environments. researchgate.netgoogle.com For instance, a related peptide, Brevinin-2-related peptide (B2RP), explicitly adopts an alpha-helical conformation in a membrane-mimetic solvent. researchgate.net This induced structure is often amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, facilitating its interaction with the lipid bilayer of membranes.
| Environment | Observed Secondary Structure | Technique |
|---|---|---|
| Aqueous Solution | Largely unstructured / random coil. nih.gov | NMR Spectroscopy. nih.gov |
| TFE/Water Mixture | Alpha-helical. nih.govgoogle.com | Circular Dichroism, NMR Spectroscopy. nih.govgoogle.com |
| SDS or DPC Micelles | Alpha-helical. nih.gov | Circular Dichroism, NMR Spectroscopy. nih.gov |
| POPC/POPG Lipids | Alpha-helical. google.com | Circular Dichroism. google.com |
Tertiary Structure Considerations and Disulfide Bond Connectivity (Rana Box Motif)
Beyond the secondary structure, the tertiary structure of this compound is defined by a highly conserved and characteristic feature known as the "Rana box" motif. researchgate.netmdpi.com This motif is a cyclic domain located at the C-terminus of the peptide, formed by an intramolecular disulfide bond. mdpi.com
The Rana box in the brevinin-2 family consists of a loop of seven amino acid residues, flanked by two cysteine residues that form the disulfide bridge. researchgate.net The general consensus sequence for this domain is Cys-(Xaa)n-Cys, where n is typically 5 for brevinin-2 peptides. researchgate.netmdpi.com In this compound, this C-terminal sequence is C-K-I-T-G-Q-C . The disulfide bond forms between the two cysteine residues, Cys-29 and Cys-33, creating a cyclic heptapeptide (B1575542) structure. researchgate.net This covalent linkage provides significant conformational constraint to the C-terminal region of the peptide. This structural feature is essential for the stability and activity of many peptides in the brevinin family. mdpi.comnih.gov
| Feature | Description |
|---|---|
| Motif Name | Rana Box. researchgate.netmdpi.com |
| Location | C-terminus of the peptide. researchgate.net |
| Sequence in this compound | -Cys-Lys-Ile-Thr-Gly-Gln-Cys- (-CKITGQC-). researchgate.net |
| Disulfide Bond Connectivity | A single disulfide bridge connects the thiol groups of Cys-29 and Cys-33. mdpi.comnih.gov |
| Resulting Structure | A cyclic heptapeptide domain. researchgate.net |
Conformational Flexibility and Dynamic Properties
The structure of this compound is not static but possesses conformational flexibility, which is crucial for its adaptation to different environments and for its function. units.it The transition from a disordered state in aqueous solution to a structured alpha-helical conformation in a membrane environment is a prime example of this dynamic character. nih.gov
Studies on related brevinin peptides using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have revealed significant flexibility. nih.govnih.govbiorxiv.org For instance, some brevinins exhibit a flexible hinge region that connects two helical segments, allowing the peptide to adopt a specific orientation on a membrane surface. nih.govnih.gov The conformational flexibility of this compound has been specifically noted in relation to its Glycine-Alanine rich region. units.it This flexibility allows the peptide to sample a range of conformations, which can be essential for it to effectively scan and bind to target membranes. MD simulations help to visualize these dynamic motions and the interactions between the peptide and its surroundings on a molecular level, showing how residues reorient themselves to achieve a stable, low-energy state when bound to a membrane. nih.govaps.org
Table of Compounds Mentioned
| Compound Name | Abbreviation / Formula | Role in Context |
|---|---|---|
| This compound | N/A | The subject peptide of the article. |
| 2,2,2-Trifluoroethanol | TFE / C₂H₃F₃O | An organic solvent used to create a membrane-mimetic environment. nih.govgoogle.com |
| Sodium Dodecyl Sulfate | SDS / NaC₁₂H₂₅SO₄ | A detergent used to form micelles, a membrane-mimetic environment. nih.gov |
| Dodecylphosphocholine | DPC / C₂₀H₄₃NO₄P | A detergent used to form micelles, a membrane-mimetic environment. nih.gov |
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine | POPC | A phospholipid used in creating model lipid membranes. google.com |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | POPG | A phospholipid used in creating model lipid membranes. google.com |
| Glycine | Gly / G | An amino acid residue in the peptide sequence. researchgate.net |
| Leucine | Leu / L | An amino acid residue in the peptide sequence. researchgate.net |
| Methionine | Met / M | An amino acid residue in the peptide sequence. researchgate.net |
| Serine | Ser / S | An amino acid residue in the peptide sequence. researchgate.net |
| Valine | Val / V | An amino acid residue in the peptide sequence. researchgate.net |
| Lysine | Lys / K | An amino acid residue in the peptide sequence. researchgate.net |
| Threonine | Thr / T | An amino acid residue in the peptide sequence. researchgate.net |
| Alanine | Ala / A | An amino acid residue in the peptide sequence. researchgate.net |
| Histidine | His / H | An amino acid residue in the peptide sequence. researchgate.net |
| Isoleucine | Ile / I | An amino acid residue in the peptide sequence. researchgate.net |
| Phenylalanine | Phe / F | An amino acid residue in the peptide sequence. researchgate.net |
| Asparagine | Asn / N | An amino acid residue in the peptide sequence. researchgate.net |
| Aspartic Acid | Asp / D | An amino acid residue in the peptide sequence. researchgate.net |
| Glutamine | Gln / Q | An amino acid residue in the peptide sequence. researchgate.net |
| Cysteine | Cys / C | An amino acid residue in the peptide sequence, forms disulfide bonds. researchgate.net |
Preclinical Investigations of Brevinin 2prd Biological Activities
Antimicrobial Efficacy Studies
Brevinin-2PRd and its related peptides have demonstrated a broad spectrum of antimicrobial activity in preclinical studies.
Antibacterial Activity Spectrum (Gram-Positive and Gram-Negative Bacteria)
Brevinin-2 (B1175259) family peptides, including this compound, have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on related brevinin-2 peptides have demonstrated inhibitory activity against a range of bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net For instance, peptides from the skin of the Hokkaido frog, Rana pirica, which are structurally related to this compound, were active against reference strains of Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae, Klebsiella pneumoniae, and Staphylococcus aureus. researchgate.net Another related peptide, Brevinin-2-related peptide (B2RP), has shown potent activity against Escherichia coli and Staphylococcus aureus. nih.gov
Table 1: Antibacterial Activity of Brevinin-2 Related Peptides
| Bacterium | Type | Peptide | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Brevinin-2-related peptide (B2RP) | 12.5 µM nih.gov |
| Escherichia coli | Gram-Negative | Brevinin-2-related peptide (B2RP) | 6 µM nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Brevinin-2PRa | 6 - 12 µM researchgate.net |
| Acinetobacter baumannii (susceptible strain) | Gram-Negative | Brevinin-2-related peptide (B2RP) | 29 µg/ml researchgate.net |
Antifungal Activity Spectrum
The antifungal properties of the brevinin-2 family have also been investigated. Brevinin-2 peptides have demonstrated activity against the fungus Candida albicans. mdpi.com Specifically, an analog of Brevinin-2-related peptide (B2RP) showed a twofold increase in potency against Candida albicans with a minimal inhibitory concentration (MIC) of 6 µM. nih.gov
Efficacy Against Multidrug-Resistant Microbial Strains
A significant area of research has been the effectiveness of brevinin-2 peptides against multidrug-resistant (MDR) bacteria. Brevinin-2-related peptide (B2RP) and its analogs have shown potent inhibitory action against nosocomial isolates of multidrug-resistant Acinetobacter baumannii. nih.gov Interestingly, B2RP was found to be more efficient at inhibiting MDR isolates of A. baumannii (at concentrations of 7-13.9 µg/ml) compared to a susceptible strain (29 µg/ml). researchgate.net Furthermore, members of the Brevinin-2 family have been tested and found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Anti-Biofilm Formation Capabilities
The ability of brevinin-2 peptides to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to eradicate, has been a focus of study. One study on a related peptide, Brevinin-2GUb, showed that it could inhibit the formation of biofilms by S. aureus, MRSA, and E. coli at relatively high concentrations. nih.gov Analogs of this peptide demonstrated enhanced activity in inhibiting biofilm formation. nih.gov Another brevinin-2 like peptide, Brevinin-GR23, was found to inhibit the initial attachment of biofilm by Staphylococcus aureus and also reduced the production of extracellular polysaccharides, a key component of the biofilm matrix. figshare.com
Anticancer Activity Studies
In addition to their antimicrobial properties, brevinin peptides have been investigated for their potential as anticancer agents.
Efficacy Against Various Cancer Cell Lines
Brevinin-2R, a closely related peptide, has demonstrated cytotoxic effects on a variety of cancer cell lines. medilam.ac.ir Research has shown that Brevinin-2R can kill different tumor cells, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), MCF-7 (breast cancer), A549 (lung cancer), and L929 (fibrosarcoma) cells at low micromolar concentrations. diva-portal.orgnih.gov One study reported that Brevinin-2R, at a concentration of 10 μg/ml, killed over 70% of MCF-7 and Jurkat cells within 4 hours. nih.gov Another study investigated the anticancer activity of Brevinin-2R and its analogues against the K562 human myelogenous leukemia cell line, finding that they could inhibit cell proliferation and induce apoptosis. researchgate.net
Table 2: Anticancer Activity of Brevinin-2R
| Cell Line | Cancer Type | Effect |
|---|---|---|
| Jurkat | T-cell leukemia | Cytotoxic medilam.ac.irdiva-portal.orgnih.gov |
| BJAB | B-cell lymphoma | Cytotoxic medilam.ac.irdiva-portal.org |
| HT29/219 | Colon cancer | Cytotoxic medilam.ac.ir |
| SW742 | Colon cancer | Cytotoxic medilam.ac.ir |
| HepG2 | Liver carcinoma | Low toxicity, reduced cell growth by up to 24% medilam.ac.ir |
| MCF-7 | Breast cancer | Cytotoxic diva-portal.orgnih.gov |
| A549 | Lung cancer | Cytotoxic diva-portal.orgnih.gov |
| L929 | Fibrosarcoma | Cytotoxic diva-portal.orgnih.gov |
| K562 | Chronic Myelogenous Leukemia | Inhibited cell proliferation, induced apoptosis researchgate.net |
Modulatory Effects on Cancer Cell Proliferation
Brevinin peptides have demonstrated the ability to selectively inhibit the physiological activities of cancer cells without affecting normal cells. mdpi.com Research on the related peptide Brevinin-2R has shown significant anticancer activities in vitro against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells in a manner dependent on the concentration of the peptide. researchgate.net Brevinin-2R exhibits preferential cytotoxicity towards malignant cells, including various carcinomas and sarcomas, when compared to primary cells like peripheral blood mononuclear cells and human lung fibroblasts. nih.gov
Studies on Brevilin A, a different compound, have shown that it can reduce the viability and inhibit the proliferation of colorectal cancer (CRC) cells, such as HCT-116 and CT26. nih.gov It was observed that Brevilin A time- and dose-dependently decreased the viability of these cancer cells. nih.gov
Induction of Programmed Cell Death Pathways
Programmed cell death (PCD) is a regulated process essential for normal development and tissue homeostasis. wikipedia.org Brevinin peptides have been found to induce this process in cancer cells. For instance, Brevinin-2R triggers cell death in cancer cells through a distinct mechanism that involves the lysosomal-mitochondrial death pathway. nih.gov This process is characterized by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. nih.gov
Key findings from research on Brevinin-2R indicate that its-induced cell death is associated with:
Lysosomal Membrane Permeabilization: Inhibitors of this process, as well as inhibitors of cathepsin-B and -L, were able to prevent cell death induced by Brevinin-2R. nih.gov
Mitochondrial Involvement: The process is sensitive to inhibition by Bcl2, a protein that regulates mitochondrial membrane permeability. nih.gov Overexpression of Bcl2 significantly protected cancer cells from Brevinin-2R-induced cell death. nih.gov
Autophagy-like Cell Death: The presence of autophagosomes has been detected in cells treated with Brevinin-2R. nih.govumanitoba.ca
Furthermore, investigations into Brevinin-2R and its derivatives have confirmed that their anti-proliferative and apoptosis-inducing activities are linked to the augmentation of caspase-3/7 activity. researchgate.netresearchgate.net However, no change in caspase-8 activity was observed. researchgate.net This suggests a specific signaling cascade is activated by these peptides.
Immunomodulatory and Anti-inflammatory Activities
Beyond their direct antimicrobial and anticancer effects, brevinin peptides also exhibit immunomodulatory properties, influencing the host's immune response. nih.gov These peptides can regulate the production of cytokines and activate innate immune signaling pathways. mdpi.com
Modulation of Cytokine Production and Release
Antimicrobial peptides, including those from the brevinin family, can modulate the immune and inflammatory processes by stimulating the production of defensive molecules. medilam.ac.ir Studies have shown that a wide range of these peptides can cause the release of pro-inflammatory cytokines and chemokines. medilam.ac.ir For example, the related peptide Brevinin-2R has been shown to increase the expression of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) in HepG2 cancer cells in a dose-dependent manner. medilam.ac.ir This suggests a regulatory role for these peptides in inflammation. medilam.ac.ir Other research on a different brevinin peptide, Brevinin-1GHd, demonstrated its ability to suppress the release of TNF-α, NO, IL-6, and IL-1β in cells stimulated by lipopolysaccharide (LPS). researchgate.net
Activation of Innate Immune Signaling Pathways (e.g., DAF-2/DAF-16)
Research using the nematode Caenorhabditis elegans as a model organism has shed light on the interaction between brevinin peptides and innate immune signaling pathways. The DAF-2/DAF-16 pathway, which is analogous to the insulin (B600854)/IGF-1 signaling pathway in mammals, plays a crucial role in regulating lifespan, stress resistance, and immunity. nih.govucsf.edu
Studies have shown that peptides from the Brevinin-2 family play an active role in the DAF-2/DAF-16 pathway in C. elegans. mdpi.com Specifically, treatment with certain Brevinin-2 family peptides has been shown to upregulate the mRNA and protein expression levels of lys-7, a key antimicrobial gene in this pathway. mdpi.com The peptide Brevinin-2ISb, in particular, has been demonstrated to enhance the innate immune response against methicillin-resistant Staphylococcus aureus (MRSA) by activating DAF-2/DAF-16 signaling. mednexus.org This activation leads to the induction of several innate immune genes in C. elegans. mednexus.org The DAF-2 pathway influences downstream gene expression by affecting the FOXO-family transcription factor DAF-16. ucsf.edu
Investigation of Other Reported Biological Effects (e.g., Insulin-Releasing Activity)
In addition to their antimicrobial, anticancer, and immunomodulatory activities, some brevinin-related peptides have been investigated for their effects on insulin secretion. A synthetic peptide, B2RP (brevinin-2-related peptide), which shares sequence similarity with the brevinin-2 family, has been shown to stimulate the release of insulin from clonal beta-cells in a concentration-dependent manner without causing cell damage. nih.gov
Molecular Mechanisms of Action of Brevinin 2prd
Interactions with Biological Membranes
The initial and most critical step in the activity of Brevinin-2PRd involves its interaction with the plasma membrane of target cells. This interaction is governed by a combination of electrostatic and hydrophobic forces, leading to membrane destabilization.
Electrostatic Interactions with Anionic Membrane Components
This compound, like other members of the brevinin family, is a cationic peptide, possessing a net positive charge at physiological pH. researchgate.net This positive charge is a key determinant in its initial attraction to the negatively charged surfaces of microbial and certain cancer cell membranes. researchgate.netnih.gov Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which provide a strong electrostatic driving force for the binding of cationic peptides like this compound. researchgate.netmdpi.com This initial electrostatic interaction is a prerequisite for the subsequent steps of membrane disruption. nih.gov The presence of cationic amino acid residues facilitates this binding to the anionic phospholipids of bacterial membranes. nih.gov
Hydrophobic Interactions and Membrane Insertion
Following the initial electrostatic binding, the amphipathic nature of this compound comes into play. The peptide is composed of both hydrophobic and hydrophilic amino acid residues. vulcanchem.com Upon binding to the membrane, this compound is thought to undergo a conformational change, often adopting an α-helical structure in the hydrophobic environment of the lipid bilayer. nih.gov This amphipathic α-helix orients itself such that the hydrophobic face of the helix interacts with the nonpolar acyl chains of the membrane lipids, while the hydrophilic face can interact with the polar head groups or form the interior of a pore. mdpi.com This partitioning of the peptide into the membrane is driven by hydrophobic interactions and is crucial for its membrane-disrupting activity. vulcanchem.com
Pore Formation Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Model)
The precise mechanism by which this compound disrupts the membrane is believed to involve the formation of pores or channels, though the exact model may vary depending on factors such as peptide concentration and membrane composition. Several models have been proposed for antimicrobial peptides in general, and evidence for the Brevinin family points towards a few possibilities. nih.govwikipedia.org
Barrel-Stave Model: In this model, a bundle of peptides inserts perpendicularly into the membrane, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining the interior of an aqueous pore. mdpi.comfrontiersin.orgmdpi.com This creates a stable, barrel-like channel through the membrane.
Toroidal Pore Model: Here, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a pore where both the peptides and the lipid head groups line the aqueous channel. mdpi.comresearchgate.netfrontiersin.org This model involves significant disruption of the local membrane structure.
Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. mdpi.comwikipedia.orgfrontiersin.org Once a threshold concentration is reached, this carpet of peptides disrupts the membrane in a detergent-like manner, leading to the formation of micelles and membrane disintegration without the formation of discrete pores. nih.gov
For the Brevinin family, both the "barrel-stave" and "carpet-like" models have been suggested as potential mechanisms of action. nih.gov Some studies on brevinin peptides also suggest a helix-hinge-helix conformation may facilitate pore formation. nih.gov However, the specific pore formation model for this compound has not been definitively elucidated and may involve aspects of multiple models.
Membrane Depolarization and Permeabilization
The formation of pores or the general disruption of the membrane by this compound leads to a rapid depolarization of the membrane potential. nih.gov This occurs as the pores allow for the uncontrolled passage of ions across the membrane, dissipating the electrochemical gradients that are essential for cellular function. Following depolarization, the membrane becomes permeable to larger molecules. Studies on related brevinin peptides have demonstrated that they can induce membrane permeabilization, allowing the leakage of intracellular contents and the entry of external molecules that can be cytotoxic. nih.gov
Intracellular Target Engagement and Pathway Perturbation
While the primary target of this compound is the cell membrane, evidence from studies on the closely related peptide, Brevinin-2R, suggests that it can also engage with intracellular targets and perturb critical cellular pathways, particularly those involving mitochondria. nih.gov
Disruption of Mitochondrial Function (e.g., Mitochondrial Membrane Potential, ATP Levels)
Research on Brevinin-2R has shown that it can exert its cytotoxic effects by targeting mitochondria. mdpi.comfrontiersin.org This interaction leads to a significant disruption of mitochondrial function. A key event is the decrease in the mitochondrial membrane potential (ΔΨm). frontiersin.org The mitochondrial membrane potential is crucial for a variety of mitochondrial functions, including ATP synthesis. The disruption of this potential by Brevinin-2R suggests a direct or indirect interaction with the mitochondrial membranes.
| Parameter | Effect of Brevinin-2R Treatment | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease | frontiersin.org |
| Cellular ATP Levels | Decrease | frontiersin.org |
| Reactive Oxygen Species (ROS) Production | Increase | frontiersin.org |
Table 1: Effects of Brevinin-2R on Mitochondrial Function
Modulation of Apoptotic Caspase Cascade
The precise mechanisms by which this compound influences the apoptotic caspase cascade are not yet fully elucidated in scientific literature. However, studies on the closely related peptide, Brevinin-2R, provide significant insights into the potential pathways. Research indicates that Brevinin-2R induces cell death in malignant cells through a mechanism that is largely independent of the classical caspase cascade. nih.govaacrjournals.org
In various cancer cell lines, including Jurkat (T-cell leukemia), BJAB (B-cell lymphoma), and MCF-7 (breast adenocarcinoma), Brevinin-2R-induced toxicity could not be effectively blocked by broad-spectrum caspase inhibitors such as zVAD-fmk. nih.govgoogle.com Furthermore, treatment with Brevinin-2R did not lead to the significant proteolytic processing and activation of key initiator caspases like caspase-8 and caspase-9, or the effector caspase-3. nih.govgoogle.com This suggests that it does not rely on the typical extrinsic or intrinsic apoptotic pathways that converge on caspase activation. nih.gov
Instead, the cell death mechanism of Brevinin-2R appears to involve the lysosomal-mitochondrial pathway. nih.gov Key events observed include a decrease in the mitochondrial membrane potential (ΔΨm), an increase in reactive oxygen species (ROS) production, and a rapid depletion of cellular ATP. nih.govaacrjournals.org These events point towards a type II programmed cell death, or autophagy-like cell death, rather than classical apoptosis. nih.govnih.gov While proteins like apoptosis-inducing factor (AIF) and endonuclease G (Endo G) can provoke caspase-independent cell death, their release from the mitochondria was not detected in Brevinin-2R-treated cells. nih.gov
The cell death process is, however, sensitive to the overexpression of the anti-apoptotic protein Bcl-2, which can counteract the Brevinin-2R-induced decrease in mitochondrial membrane potential. nih.govaacrjournals.org This indicates that while the execution phase is caspase-independent, the process is still regulated by members of the Bcl-2 family of proteins, which are central to controlling mitochondrial integrity. nih.govguidetopharmacology.orgebi.ac.uk
Although direct evidence for this compound is lacking, the findings for Brevinin-2R suggest that peptides in this family may induce cell death by permeabilizing mitochondrial membranes without activating the conventional caspase cascade.
Table 1: Effect of Brevinin-2R on Caspase Activation and Apoptotic Markers
| Cell Line | Parameter Studied | Observation | Reference |
|---|---|---|---|
| Jurkat, BJAB, MCF-7 | Effect of Caspase Inhibitor (zVAD-fmk) | Did not block Brevinin-2R-induced cell death. | nih.govgoogle.com |
| Jurkat | Activation of Caspase-3, -8, -9 | No significant proteolytic activation detected. | nih.govgoogle.com |
| Jurkat, L929, MCF-7 | Mitochondrial Membrane Potential (ΔΨm) | Decreased following treatment. | nih.govaacrjournals.org |
| Jurkat | AIF and Endo G Release | No release from mitochondria detected. | nih.gov |
| Jurkat, L929, MCF-7 | Bcl-2 Overexpression | Counteracted the decrease in ΔΨm and increased resistance to cell death. | nih.govaacrjournals.org |
Interference with Cell Cycle Progression
While specific data on this compound's effect on the cell cycle is not currently available, research on the related peptide Brevinin-2R and its analogues demonstrates a clear interference with cell cycle progression in cancer cells. researchgate.netresearchgate.net Treatment of various cancer cell lines with Brevinin-2R and its derivatives leads to significant cell cycle arrest, which is a crucial mechanism for its anti-proliferative effects. researchgate.netresearchgate.net
Studies using flow cytometry to analyze the DNA content of cells have shown that Brevinin-2R induces a strong arrest at the G2/M phase of the cell cycle. researchgate.netresearchgate.net This has been observed in human chronic myelogenous leukemia (K562), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines. researchgate.netresearchgate.net The accumulation of cells in the G2/M phase prevents them from entering mitosis, thereby inhibiting cell division and proliferation. This G2/M arrest is often accompanied by the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of apoptotic cells with fragmented DNA. researchgate.netresearchgate.net
The arrest at the G2/M checkpoint is a common response to cellular stress and DNA damage, suggesting that Brevinin-2R may trigger signaling pathways that monitor genomic integrity. The key molecules that regulate the cell cycle are cyclins and cyclin-dependent kinases (CDKs), and their inhibition is a primary mechanism for inducing cell cycle arrest. nih.govgenetex.com For instance, brevilin A, another natural compound, induces G2/M arrest by down-regulating key proteins like cdc2 (also known as CDK1) and cyclin B1. nih.gov Although the exact molecular targets of Brevinin-2R within the cell cycle machinery have not been fully identified, its ability to halt cell division at this critical checkpoint is a significant component of its anticancer activity.
Table 2: Effect of Brevinin-2R on Cell Cycle Distribution in Cancer Cell Lines
| Peptide | Cell Line | Observation | Reference |
|---|---|---|---|
| Brevinin-2R | K562 (Myelogenous Leukemia) | Higher G2/M arrest after 48 hours of treatment. | researchgate.net |
| Brevinin-2R | MCF-7 (Breast Adenocarcinoma) | Strong sub-G1 peak and G2/M arrest after 24 hours. | researchgate.netresearchgate.net |
| Brevinin-2R | A549 (Lung Carcinoma) | Strong sub-G1 peak and G2/M arrest after 24 hours. | researchgate.netresearchgate.net |
| Brevinin-2R Analogues (BR-C, BR-D) | K562, MCF-7, A549 | Also induced G2/M arrest and apoptosis. | researchgate.netresearchgate.net |
Potential Interactions with Nucleic Acids or Protein Synthesis Machinery
The molecular mechanism of this compound may also involve direct interactions with intracellular components such as nucleic acids or the protein synthesis machinery. While direct evidence for this compound is scarce, studies on related brevinin peptides suggest these are plausible targets. Many antimicrobial peptides are known to translocate across the cell membrane and interfere with essential cellular processes. mdpi.com
Interactions with Nucleic Acids:
Research on Brevinin-2-related peptide (BR-II), which is structurally similar to the brevinin-2 (B1175259) family but lacks the C-terminal "Rana box" domain, has demonstrated an ability to bind to DNA. nih.govbmrb.io Agarose gel retardation and fluorescence experiments confirmed that BR-II can interact with plasmid DNA. nih.gov This interaction with nucleic acids represents a potential mechanism of action that is distinct from membrane disruption. Similarly, Brevinin-GR23, a brevinin-2 like peptide, was found to cause the leakage of genomic DNA from Staphylococcus aureus, suggesting it can compromise both the cell membrane and potentially interact with DNA. tandfonline.com The binding of a peptide to DNA can inhibit crucial processes like replication and transcription, ultimately leading to cell death. researchgate.net These interactions are often facilitated by the cationic nature of the peptides binding to the negatively charged phosphate (B84403) backbone of DNA. nih.govthermofisher.com
Interference with Protein Synthesis:
Another potential mechanism is the inhibition of protein synthesis. This is a known mode of action for some antimicrobial peptides, such as the proline-rich peptide pyrrhocoricin. mdpi.comnih.gov These peptides can cross the bacterial membrane and target intracellular machinery, such as ribosomes, thereby halting protein production. tandfonline.com The synthesis of proteins is an energy-intensive process that is absolutely essential for cell viability, accounting for a large portion of a cell's metabolic energy. biologyonline.com By disrupting this process, peptides can effectively kill the cell. Although this mechanism has not been specifically demonstrated for this compound, it remains a possible mode of action given the activities of other antimicrobial peptides.
Table 3: Potential Intracellular Targets of Brevinin-2 Family and Related Peptides
| Peptide | Potential Target | Method of Study | Finding | Reference |
|---|---|---|---|---|
| Brevinin-2-related peptide (BR-II) | DNA (pUC19) | Agarose gel retardation, Fluorescence spectroscopy | Demonstrated binding ability to DNA. | nih.gov |
| Brevinin-GR23 | Genomic DNA | Membrane permeation assays | Caused leakage of genomic DNA from bacteria. | tandfonline.com |
| Pyrrhocoricin (Proline-rich AMP) | Protein Synthesis Machinery | Biochemical assays | Inhibits protein synthesis. | mdpi.comnih.gov |
| Buforin 2 | DNA and RNA | Translocation and binding assays | Binds to intracellular DNA and RNA. | mdpi.com |
Structure Activity Relationship Sar Studies of Brevinin 2prd and Its Analogs
Influence of Net Charge and Charge Distribution on Bioactivity
The net positive charge of Brevinin-2PRd and its analogs is a critical determinant of their initial interaction with the negatively charged microbial cell membranes. The electrostatic attraction between the cationic peptide and the anionic components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids, is the first step in its antimicrobial action. researchgate.netimrpress.com
Studies on Brevinin-2 (B1175259) related peptides (B2RPs) have demonstrated a clear correlation between net charge and antimicrobial efficacy. For instance, increasing the cationicity of a B2RP analog by substituting the acidic residue Aspartic acid (Asp) at position 4 with a basic Lysine (Lys) resulted in a significant enhancement of its antimicrobial potency against Escherichia coli, Staphylococcus aureus, and Candida albicans, without a corresponding increase in hemolytic activity. nih.gov This suggests that a higher positive charge can improve the peptide's ability to target and disrupt microbial membranes without necessarily increasing its toxicity to host cells.
However, the relationship is not simply linear. Research indicates that there is an optimal net charge for maximizing antimicrobial activity while minimizing hemolytic effects. For a series of B2RP analogs, the highest antibacterial activity was observed at a net charge of +4 and +5. researchgate.net Further increasing the net charge beyond this optimal range can sometimes lead to a decrease in antimicrobial potency. researchgate.net This highlights the importance of not just the magnitude of the net charge, but also its distribution along the peptide chain, which influences how the peptide orients itself upon membrane interaction.
Role of Hydrophobicity and Amphipathicity in Membrane Interaction and Efficacy
Hydrophobicity, the measure of the non-polar character of the peptide, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are crucial for the membrane-disruptive activity of this compound. After the initial electrostatic attraction, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer of the microbial membrane.
An appropriate balance between hydrophobicity and cationicity is essential for potent antimicrobial activity. Generally, increasing the hydrophobicity of the non-polar face of amphipathic α-helical antimicrobial peptides can lead to stronger interactions with the membrane core, which often correlates with increased antimicrobial and, unfortunately, hemolytic activity. researchgate.nettums.ac.ir For example, substitutions in a Brevinin-2 related peptide that increased both amphipathicity and hydrophobicity, such as Lys16→Leu and Lys16→Ala, led to a roughly five-fold increase in hemolytic activity without a corresponding improvement in antimicrobial potency. researchgate.net
Conversely, a reduction in hydrophobicity can lead to decreased toxicity. A study comparing Brevinin-2PRc and this compound noted that the substitution of a Phenylalanine (Phe) with a Leucine (Leu) resulted in reduced hydrophobicity and consequently lower toxicity against red blood cells. researchgate.netnih.gov This demonstrates that modulating hydrophobicity is a key strategy for improving the therapeutic index of these peptides. The goal is to achieve a level of hydrophobicity sufficient for membrane interaction and disruption of microbial cells while minimizing lytic effects on host cell membranes. researchgate.net
Impact of Alpha-Helical Content and Conformation on Biological Function
This compound, like many other antimicrobial peptides, is largely unstructured in aqueous solution but adopts an α-helical conformation in a membrane-mimetic environment, such as in the presence of lipid bilayers. researchgate.netnih.gov This induced helical structure is critical for its biological function, as it organizes the hydrophobic and hydrophilic residues into distinct sectors, creating an amphipathic structure that can readily interact with and disrupt the cell membrane.
The stability and extent of the α-helical conformation have been shown to correlate with antimicrobial activity. Circular dichroism (CD) spectroscopy studies on Brevinin-2 analogs have revealed that a well-defined α-helical structure is essential for potent antimicrobial effects. tums.ac.irnih.gov For example, a Proline substitution at position 14 in a truncated Brevinin-2GHk analog disrupted the α-helical fold, leading to a significant decrease in antimicrobial activity. nih.gov This indicates that this specific region is crucial for maintaining the helical structure necessary for function.
The α-helical content not only influences the peptide's ability to permeabilize bacterial membranes but also its hemolytic activity. A high degree of stable α-helicity can sometimes be associated with increased lysis of eukaryotic cells. tums.ac.ir Therefore, the design of this compound analogs often involves optimizing the α-helical propensity to maximize antimicrobial efficacy while minimizing cytotoxicity.
Effects of Specific Amino Acid Substitutions and Chemical Modifications
To further probe the structure-activity relationship of this compound, researchers have employed various chemical modifications, including site-directed mutagenesis, truncation, and the design of diastereomeric and cyclic analogs.
Site-Directed Mutagenesis and Functional Consequences
Site-directed mutagenesis is a powerful technique used to investigate the role of individual amino acid residues in the function of a peptide. By replacing specific amino acids and evaluating the resulting changes in bioactivity, it is possible to map the functional contributions of different parts of the peptide sequence.
For a Brevinin-2 related peptide, several key substitutions have been shown to have profound effects on its activity. As mentioned earlier, the substitution of Asp4 with Lys ([D4K]) increased the net positive charge from +3 to +5, resulting in a four-fold increase in potency against E. coli and a two-fold increase against S. aureus and C. albicans, with no significant change in hemolytic activity. nih.gov In contrast, substituting Leu18 with Lys ([L18K]) increased both cationicity and amphipathicity but led to a decrease in both antimicrobial and hemolytic activity. nih.gov These findings underscore the complex interplay between charge, hydrophobicity, and the specific location of the amino acid substitution.
The following table summarizes the effects of some key amino acid substitutions on a Brevinin-2 related peptide:
| Analogue | Substitution | Net Charge | Change in Antimicrobial Potency | Change in Hemolytic Activity | Reference |
| [K16A]B2RP | Lys16→Ala | +3 | No significant increase | ~5-fold increase | researchgate.net |
| [K16L]B2RP | Lys16→Leu | +3 | No significant increase | ~5-fold increase | researchgate.net |
| [L18K]B2RP | Leu18→Lys | +4 | Decrease | Decrease | nih.gov |
| [D4K]B2RP | Asp4→Lys | +5 | 2 to 4-fold increase | No significant change | nih.gov |
| [D4K, L18K]B2RP | Asp4→Lys, Leu18→Lys | +6 | Reduced potency vs. S. aureus, retained vs. A. baumannii | Very low | nih.gov |
Truncation and C-Terminal Amidation Effects
C-terminal amidation is a common post-translational modification in many naturally occurring peptides, including this compound. This modification removes the negative charge of the C-terminal carboxyl group and can increase the peptide's net positive charge. C-terminal amidation has been shown to generally enhance the antimicrobial activity of peptides. nih.govresearchgate.net This is often attributed to the increased net positive charge, which promotes stronger electrostatic interactions with bacterial membranes. mdpi.com However, the effect of C-terminal amidation can be variable and peptide-dependent, sometimes leading to increased hemolytic activity as well. researchgate.net For some peptides, a free C-terminal carboxyl group reduces both antimicrobial and hemolytic activities. researchgate.net
The table below illustrates the impact of truncation on a Brevinin-1 (B586460) analog, demonstrating the general principles that can be applied to Brevinin-2 peptides.
| Peptide | Description | Antimicrobial Activity | Hemolytic Activity | Reference |
| B1A | Full-length Brevinin-1 analog | Potent | High | mdpi.com |
| B1A1 | Truncated analog (one FLP segment removed) | Markedly decreased | Markedly decreased | mdpi.com |
| B1A2 | Truncated analog (second FLP segment removed) | Markedly decreased | Markedly decreased | mdpi.com |
Diastereomeric and Cyclic Analogue Design
The design of diastereomeric and cyclic analogs represents another strategy to enhance the therapeutic potential of this compound. Diastereomeric peptides are created by substituting one or more L-amino acids with their D-enantiomers. This modification can increase the peptide's resistance to proteolytic degradation by host and bacterial proteases, thereby prolonging its half-life. While the introduction of D-amino acids can sometimes reduce antimicrobial activity, it often leads to a significant decrease in hemolytic activity, thus improving the therapeutic index. frontiersin.org For a Brevinin-2R diastereomer, the introduction of D-amino acids resulted in lower antimicrobial and hemolytic activity but significantly increased proteolytic stability. tums.ac.irtums.ac.ir
Cyclization, either through a head-to-tail linkage or by introducing disulfide bridges, can also enhance peptide stability and modulate its activity. A cyclic analog of Brevinin-2R (BR-C) showed lower antimicrobial and no hemolytic activity compared to the linear parent peptide, but it also exhibited increased stability. tums.ac.irtums.ac.ir The conformational constraints imposed by cyclization can influence the peptide's amphipathicity and its ability to adopt the optimal structure for membrane interaction.
The following table summarizes the properties of a Brevinin-2R and its diastereomeric and cyclic analogs.
| Peptide | Description | Antimicrobial Activity | Hemolytic Activity (at 400 µg/ml) | Proteolytic Stability (Residual Activity) | Reference |
| Brevinin-2R | Linear, all L-amino acids | Potent | Low (1%) | 20% | tums.ac.irtums.ac.ir |
| BR-D | Diastereomer (with D-Leu) | Lower than Brevinin-2R | None | 90% | tums.ac.irtums.ac.ir |
| BR-C | Cyclic (N-to-C terminal) | Lower than Brevinin-2R | None | 60% | tums.ac.irtums.ac.ir |
Synthetic and Biosynthetic Approaches to Brevinin 2prd and Derivatives
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides like Brevinin-2PRd. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com The process is characterized by a cyclical series of steps: deprotection of the N-terminal protecting group, washing to remove excess reagents and byproducts, coupling of the next protected amino acid, and another washing step. bachem.com
This methodology offers several advantages, including simplified purification, as the peptide remains anchored to the solid phase, allowing for easy removal of soluble reagents. bachem.com For the synthesis of Brevinin family peptides, the standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. tums.ac.ir Following the assembly of the complete amino acid sequence, the peptide is cleaved from the resin, and concomitant removal of side-chain protecting groups is performed, typically using a strong acid cocktail. bachem.com
Subsequent purification of the crude peptide is generally accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC), and the molecular mass of the purified peptide is confirmed by mass spectrometry, such as MALDI-TOF MS. nih.gov This ensures the production of a highly pure and structurally correct peptide. The synthesis of Brevinin-2GUb and its analogs has been successfully demonstrated using SPPS followed by RP-HPLC purification. nih.gov
Recombinant DNA Technologies for Peptide Production
Recombinant DNA technology offers a cost-effective and scalable alternative to chemical synthesis for producing peptides like this compound, especially for larger quantities. frontiersin.orgnih.gov This approach involves introducing the gene encoding the peptide into a suitable host organism, which then expresses the peptide. opentextbc.ca
Expression Systems and Fusion Protein Strategies
A variety of expression systems are available for recombinant protein production, including bacteria, yeast, insect cells, and mammalian cells. creativebiomart.net Escherichia coli is the most widely used host due to its rapid growth, low cost, and well-understood genetics. creativebiomart.netsci-hub.se However, the direct expression of small, cationic antimicrobial peptides (AMPs) like this compound in E. coli can be challenging due to their potential toxicity to the host and susceptibility to proteolytic degradation. nih.govasm.org
To overcome these hurdles, a common and effective strategy is to express the AMP as a fusion protein. nih.govmdpi.com The AMP is genetically linked to a larger, more stable carrier protein, which can mask the peptide's toxicity and protect it from proteases. nih.gov This fusion approach also often simplifies the purification process. sci-hub.se
Several carrier proteins have been successfully used for AMP production, including:
Thioredoxin (Trx) : This carrier can enhance the solubility of the fusion protein. nih.govsci-hub.se The synthetic gene for Brevinin-2R has been expressed as a Trx fusion protein in E. coli. nih.gov
Glutathione (B108866) S-transferase (GST) : GST fusions can be easily purified using glutathione affinity chromatography. sci-hub.se
Maltose-binding protein (MBP) : Similar to GST, MBP fusions allow for straightforward purification via amylose (B160209) resin. sci-hub.se
Elastin-like polypeptide (ELP) : ELPs can facilitate purification through temperature-induced phase transitions. mdpi.com
Baculoviral Polyhedrin (Polh) : This protein can drive the formation of insoluble inclusion bodies, which can be readily isolated. asm.org
After expression and purification, the AMP must be cleaved from the fusion partner. This is typically achieved using specific proteases or chemical cleavage agents that recognize a cleavage site engineered between the carrier and the peptide. sci-hub.se
Table 1: Common Expression Systems for Recombinant Protein Production
| Expression System | Key Features |
| Bacterial (e.g., E. coli) | Rapid growth, low cost, high yield, well-established protocols. creativebiomart.net |
| Yeast (e.g., Pichia pastoris) | Capable of post-translational modifications, can secrete proteins. jabonline.in |
| Insect (Baculovirus system) | High levels of protein expression, suitable for complex proteins. thermofisher.com |
| Mammalian | Provides the most authentic post-translational modifications for mammalian proteins. creativebiomart.net |
Genetic Engineering for Enhanced Yield or Modified Structure
Genetic engineering techniques can be applied to optimize the production and properties of recombinant this compound. genome.govfda.gov Codon optimization is a common strategy to enhance expression levels by replacing rare codons in the peptide's gene with codons that are more frequently used by the expression host, such as E. coli. sci-hub.se
Furthermore, genetic modification can be used to create derivatives of this compound with altered structures and potentially improved characteristics. This can involve substituting, adding, or deleting specific amino acids to enhance antimicrobial potency, reduce hemolytic activity, or improve stability. researchgate.net For instance, research on a related peptide, Brevinin-2GUb, involved creating truncated analogs and substituting amino acids to explore structure-activity relationships. nih.gov
Biosynthetic Pathways in Amphibian Organisms
In their natural environment, brevinins are synthesized in the granular glands of frog skin as part of the innate immune system. nih.govresearchgate.net The biosynthesis of these peptides begins with the translation of mRNA into a precursor protein. google.com
This precursor typically has a three-part structure:
A highly conserved N-terminal signal peptide sequence : This directs the precursor to the secretory pathway. nih.govgoogle.com
An acidic spacer region : This region is located between the signal peptide and the mature peptide. google.com
The C-terminal mature peptide sequence : This is the final, active antimicrobial peptide. nih.govgoogle.com
Following translation, the precursor undergoes post-translational modifications. The signal peptide is cleaved off, and the mature peptide is liberated from the spacer region by specific enzymes that recognize cleavage sites, often dibasic residues like Lys-Arg. google.com For many brevinin peptides, including those in the Brevinin-2 (B1175259) family, a key post-translational modification is the formation of a disulfide bridge between two cysteine residues near the C-terminus, creating a cyclic structure known as the "Rana box". nih.govresearchgate.net The synthesis of these peptides can be influenced by environmental factors; for example, the synthesis of a brevinin-1 (B586460) family peptide in the frog Rana sylvatica was found to be induced by warmer temperatures, which are more conducive to microbial growth. core.ac.uknih.gov
Advanced Research Models and Experimental Methodologies for Brevinin 2prd Studies
In Vitro Cell Culture Models for Efficacy and Mechanistic Studies
In vitro cell culture models represent the foundational step in characterizing the biological activity of Brevinin-2PRd. These systems allow for controlled, high-throughput screening of its antimicrobial and anticancer efficacy while providing insights into its fundamental mechanisms.
The primary in vitro model for assessing anti-infective properties is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). This assay measures the lowest concentration of a peptide required to inhibit the visible growth of a specific microorganism. For instance, studies on the Brevinin-2 (B1175259) family demonstrate their broad-spectrum activity against various pathogens. Brevinin-2PRa, a closely related peptide also isolated from the Hokkaido frog (Rana pirica), shows high potency against clinical isolates of Pseudomonas aeruginosa with MIC values between 6 and 12 µM. researchgate.net Similarly, other Brevinin-2 peptides are effective against Escherichia coli, Staphylococcus aureus, and Candida albicans. vulcanchem.comnih.gov
For anticancer research, cell culture models involve treating cancer cell lines and normal (non-cancerous) cell lines with the peptide. The MTT assay is a standard colorimetric assay used to measure cell viability and determine the half-maximal inhibitory concentration (IC50). For example, studies on Brevinin-2R, another peptide in the family, utilized oral squamous cell carcinoma (KB) cells and normal mice fibroblast (L929) cells. zums.ac.ir The results showed an IC50 of 15.48 µg/ml for the cancer cells and 24.14 µg/ml for the normal cells, indicating a degree of selectivity. zums.ac.ir Furthermore, investigations into Brevinin-2R's cell-penetrating properties have been conducted using HeLa cells. nih.gov
A critical aspect of these studies is assessing toxicity against mammalian cells, often using in vitro hemolysis assays with red blood cells. Research has indicated that this compound, along with Brevinin-2PRc, exhibits lower toxicity against red blood cells compared to other family members, a trait attributed to reduced hydrophobicity. researchgate.netnih.gov
| Peptide | Target Organism/Cell Line | Assay Type | Key Research Finding | Reference |
|---|---|---|---|---|
| Brevinin-2PRa | Pseudomonas aeruginosa (Clinical Isolates) | Minimum Inhibitory Concentration (MIC) | Potent activity with MIC values of 6-12 µM. | researchgate.net |
| Brevinin-2 Related Peptide (B2RP) | Acinetobacter baumannii (MDR) | Minimum Inhibitory Concentration (MIC) | Potent inhibition with MIC values of 3-6 µM. | nih.gov |
| Brevinin-2R | KB (Oral Squamous Carcinoma) | MTT Assay (IC50) | IC50 of 15.48 µg/ml. | zums.ac.ir |
| Brevinin-2R | L929 (Normal Fibroblast) | MTT Assay (IC50) | IC50 of 24.14 µg/ml, suggesting cancer cell selectivity. | zums.ac.ir |
| Brevinin-2PRc / this compound | Red Blood Cells | Hemolysis Assay | Showed lower toxicity due to reduced hydrophobicity. | researchgate.netnih.gov |
Animal Models for Preclinical Evaluation of Anti-infective and Anticancer Potential
Following promising in vitro results, animal models are employed for preclinical evaluation. nih.govnih.gov These in vivo systems offer a more complex biological environment to assess a peptide's efficacy and interaction with a host immune system. For antimicrobial peptide research, the nematode Caenorhabditis elegans has emerged as a powerful and ethically sound model organism for high-throughput screening. umcgresearch.orgmdpi.com
Researchers have successfully established a C. elegans–Methicillin-resistant Staphylococcus aureus (MRSA) infection model to screen for potent anti-infective peptides from the Brevinin-2 family. mdpi.com In these survival assays, infected worms are treated with the peptides, and their survival rate is monitored over several days. mdpi.combiomedres.us Studies found that several Brevinin-2 family peptides, such as Brevinin-2ISb and Brevinin-2TSa, significantly increased the survival rate of MRSA-infected nematodes by more than six-fold after 96 hours of treatment. mdpi.com This model not only confirms the anti-infective activity in a living host but also allows for the investigation of the peptide's impact on the host's innate immunity. mdpi.combiomedres.usresearchgate.net
| Peptide | Animal Model | Infection Agent | Key Research Finding | Reference |
|---|---|---|---|---|
| Brevinin-2 | Caenorhabditis elegans | MRSA | Increased nematode survival rate by approximately 4.2-fold after 96h. | mdpi.com |
| Brevinin-2-OA3 | Caenorhabditis elegans | MRSA | Increased nematode survival rate by approximately 4.2-fold after 96h. | mdpi.com |
| Brevinin-2ISb | Caenorhabditis elegans | MRSA | Increased nematode survival rate by at least 6.3-fold after 96h. | mdpi.com |
| Brevinin-2TSa | Caenorhabditis elegans | MRSA | Increased nematode survival rate by at least 6.3-fold after 96h. | mdpi.com |
Biophysical Techniques for Membrane Interaction Analysis
Understanding how this compound interacts with and disrupts microbial or cancer cell membranes is crucial to defining its mechanism of action. imrpress.com Biophysical techniques are employed to study these interactions at a molecular level, often using model membrane systems like micelles or liposomes (Small Unilamellar Vesicles, SUVs). vulcanchem.comgoogle.com
Circular Dichroism (CD) Spectroscopy is widely used to study the secondary structure of peptides. For the Brevinin family, CD analysis consistently shows that the peptides adopt an α-helical conformation upon interacting with membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. vulcanchem.comnih.govtums.ac.ir This induced helicity is considered essential for their membrane-disrupting function. vulcanchem.com
Fluorescence Spectroscopy provides further detail on the peptide-membrane interaction. By utilizing the intrinsic fluorescence of tryptophan residues or extrinsic fluorescent probes, researchers can monitor the peptide's insertion into the membrane. Studies on Brevinin-2 peptides have shown that their N-terminal tryptophan residue inserts into the hydrophobic core of membrane structures. vulcanchem.com Additionally, voltage-sensitive dyes like DiBAC₄(3) can be used in fluorescence-based assays to demonstrate that the peptides cause membrane depolarization, a key step in their membranolytic mechanism. google.com
Liposome Assays involve creating artificial vesicles that mimic the lipid composition of bacterial or mammalian membranes. These liposomes can be loaded with fluorescent dyes (e.g., calcein), and their leakage upon peptide addition is measured to quantify membrane permeabilization. These assays, combined with the spectroscopic techniques above, help to elucidate the peptide's selectivity for prokaryotic-like (anionic) versus eukaryotic-like (zwitterionic) membranes. vulcanchem.com
| Technique | Model System | Peptide Family | Observed Interaction / Structural Change | Reference |
|---|---|---|---|---|
| Circular Dichroism (CD) | TFE, SDS/DPC Micelles | Brevinin-2 | Adopts an α-helical conformation in membrane-mimicking environments. | vulcanchem.comnih.govtums.ac.ir |
| Fluorescence Spectroscopy | Membrane-mimicking micelles | Brevinin-2 | N-terminus Tryptophan inserts into the hydrophobic membrane core. | vulcanchem.com |
| Flow Cytometry with Fluorescent Dye (DiBAC₄(3)) | S. aureus, V. cholerae | Brevinin-1 (B586460) | Induces rapid membrane depolarization. | google.com |
| Liposome Dye Leakage Assay | Artificial Liposomes/SUVs | General Antimicrobial Peptides | Quantifies membrane permeabilization and disruption. | google.com |
Molecular Biology Assays
Molecular biology assays are vital for investigating the downstream cellular effects of this compound, particularly its ability to modulate host gene and protein expression. aphl.org These techniques are often applied to samples derived from the in vitro and in vivo models described previously.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) , especially its quantitative version (qPCR), is used to measure changes in gene expression at the mRNA level. mdpi.com In the context of the C. elegans infection model, qPCR has been instrumental in showing that Brevinin-2 peptides do more than just kill bacteria directly; they also stimulate the host's innate immune response. Treatment of infected worms with peptides like Brevinin-2ISb and Brevinin-2TSa led to the significant upregulation of the mRNA expression of lys-7, a key antimicrobial gene in the DAF-2/DAF-16 innate immunity pathway. mdpi.comresearchgate.net
Western Blotting is an antibody-based technique used to detect and quantify specific proteins. This assay serves to validate the findings from RT-PCR by confirming that an observed increase in mRNA levels translates to an increase in protein levels. mdpi.com Studies on the Brevinin-2 family in the C. elegans model have used Western blotting to confirm that the upregulation of lys-7 mRNA corresponds to a higher level of LYS-7 protein, providing robust evidence that these peptides enhance the host's immune arsenal (B13267). mdpi.com
| Peptide | Model System | Target Gene/Protein | Assay | Result | Reference |
|---|---|---|---|---|---|
| Brevinin-2-OA3 | C. elegans | lys-7 (mRNA) | RT-PCR (qPCR) | Significantly upregulated mRNA expression. | mdpi.com |
| Brevinin-2ISb | C. elegans | lys-7 (mRNA) | RT-PCR (qPCR) | Significantly upregulated mRNA expression. | mdpi.comresearchgate.net |
| Brevinin-2TSa | C. elegans | lys-7 (mRNA) | RT-PCR (qPCR) | Significantly upregulated mRNA expression. | mdpi.com |
| Brevinin-2 Family Peptides | C. elegans | LYS-7 (Protein) | Western Blot | Consistently upregulated protein expression levels. | mdpi.com |
Comparative Analysis and Evolutionary Insights of Brevinin 2prd
Comparison of Bioactivities and Mechanisms with Other Brevinin Family Members (e.g., Brevinin-1 (B586460), other Brevinin-2 (B1175259) peptides)
The Brevinin superfamily of antimicrobial peptides (AMPs) showcases a broad spectrum of biological activities, with notable differences observed between its two main subfamilies, Brevinin-1 and Brevinin-2. Generally, members of the Brevinin-2 family exhibit potent antimicrobial action against both Gram-positive and Gram-negative bacteria, while displaying lower hemolytic activity compared to their Brevinin-1 counterparts. researchgate.netfrontiersin.org This reduced toxicity to red blood cells gives the Brevinin-2 family, including peptides like Brevinin-2PRd, a higher potential for therapeutic research. mdpi.comnih.gov
Brevinin-2 peptides typically demonstrate strong inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus. researchgate.netfrontiersin.org The mechanism of action for most Brevinin peptides involves the disruption of microbial cell membranes. Their cationic and amphipathic α-helical structure allows them to preferentially interact with and permeate the negatively charged membranes of bacteria, leading to cell death. researchgate.net
This compound, isolated from the Hokkaido frog Rana pirica, and its structural relative Brevinin-2PRc, are noted for having lower hemolytic toxicity. This is attributed to a decrease in hydrophobicity resulting from the substitution of a phenylalanine residue with leucine. nih.govresearchgate.net This highlights how minor changes in the amino acid sequence can significantly modulate the balance between antimicrobial efficacy and cytotoxicity.
In contrast, Brevinin-1 peptides, while also possessing broad-spectrum antimicrobial capabilities, are characterized by significantly higher hemolytic activity. frontiersin.org Some members, however, have been investigated for other properties; for instance, a linearized derivative of Brevinin-1 showed antiviral activity against Herpes Simplex Virus (HSV). nih.gov Furthermore, recent studies have identified a Brevinin-1 peptide, Brevinin-1GHd, as the first in its family to exhibit anti-inflammatory and lipopolysaccharide (LPS)-neutralizing activities. researchgate.netfrontiersin.org
Analogs of other Brevinin-2 peptides have been synthesized to enhance their therapeutic properties. For example, analogs of a Brevinin-2-related peptide (B2RP) from Lithobates septentrionalis were developed to increase potency against multidrug-resistant Acinetobacter baumannii while minimizing hemolytic effects. researchgate.netnih.gov
| Peptide | Organism | Target Microbe | MIC (μM) | Hemolytic Activity | Reference |
| Brevinin-2PRa | Rana pirica | Pseudomonas aeruginosa | 6 - 12 | Relatively Low | researchgate.net |
| Brevinin-2R | Rana ridibunda | S. aureus, E. coli, C. albicans | Not specified | Low (2.5% at 200 µg/ml) | nih.gov |
| [D4K]B2RP (analog) | Lithobates septentrionalis | A. baumannii (MDR) | 2.4 | Not specified | researchgate.net |
| Brevinin-2GUb | Hylarana guentheri | Gram-negative bacteria | Modest | Low | nih.gov |
| Brevinin-2MP | Microhyla pulchra | Bacillus subtilis | 4.97 | Not specified | frontiersin.org |
| Brevinin-1GHd | Hoplobatrachus rugulosus | Not specified for MIC | Not specified | Not specified | researchgate.net |
MIC: Minimum Inhibitory Concentration; MDR: Multidrug-Resistant
Structural Homology and Divergence within the Brevinin Superfamily
The Brevinin superfamily is defined by several conserved structural motifs, despite significant sequence divergence among its members. The family is broadly categorized into Brevinin-1, typically comprising 24 amino acid residues, and Brevinin-2, which is longer with around 33-34 residues. nih.govgoogle.com
A hallmark of all Brevinin peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. frontiersin.orgfrontiersin.org
In Brevinin-1 , this structure is a heptapeptide (B1575542) loop, typically represented as Cys¹⁸-(Xaa)₄-Lys-Cys²⁴. researchgate.net
In Brevinin-2 , the loop is also a heptapeptide domain, with the general structure Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys. researchgate.netfrontiersin.org
Despite this shared architecture, the primary amino acid sequences show considerable variation. The Brevinin-2 family exhibits a low degree of structural similarity between peptides, which has led to them being named differently in early studies (e.g., rugosins, gaegurins). researchgate.net Only four amino acid residues are considered conserved across the Brevinin-2 family: Lys15, Cys27, Lys28, and Cys33. mdpi.com This sequence hyper-variability within the same family is a key evolutionary feature, allowing for a wide diversification of biological functions. nih.gov
In contrast, the Brevinin-1 family shows a slightly more conserved sequence, including residues like Ala⁹, Pro¹⁴, Cys¹⁸, and Cys²⁴. google.com The proline residue at position 14 is thought to create a stable kink in the molecule, which is important for its structure and function. google.com Most Brevinin peptides exist as a random coil in aqueous solutions but adopt an amphipathic α-helical conformation in the hydrophobic environment of a cell membrane, a crucial step for their antimicrobial action. google.com
| Feature | Brevinin-1 Family | Brevinin-2 Family | Reference |
| Approximate Length | 24 residues | 33-34 residues | nih.govgoogle.com |
| "Rana Box" Structure | Cys¹⁸-(Xaa)₄-Lys-Cys²⁴ | Cys-Lys-(Xaa)₅-Cys | researchgate.netresearchgate.net |
| Conserved Residues | Ala⁹, Pro¹⁴, Cys¹⁸, Cys²⁴ | Lys¹⁵, Cys²⁷, Lys²⁸, Cys³³ | mdpi.comgoogle.com |
| Sequence Variation | High | Very High (Hyper-variable) | nih.gov |
| Hemolytic Activity | Generally High | Generally Low | frontiersin.orgfrontiersin.org |
Phylogenetic Relationships and Evolutionary Origins of Brevinin Peptides
The amino acid sequences of antimicrobial peptides, including the Brevinins, serve as valuable molecular markers for elucidating the evolutionary and phylogenetic relationships between amphibian species. core.ac.uk The high rate of sequence variation, even among closely related species, provides a detailed dataset for constructing phylogenetic trees. frontiersin.org
Studies have shown that peptides from closely related frog species tend to cluster together in cladistic analyses, forming distinct clades. nih.gov For example, a cladistic analysis based on the primary structures of Brevinin-2 peptides supports a close phylogenetic link between Rana pirica (the source of this compound) and the Japanese mountain brown frog, Rana ornativentris. researchgate.net Similarly, the sequence identity between Brevinin-1GHd from Hoplobatrachus rugulosus and peptides from Hylarana latouchii and Hylarana guentheri suggests a close evolutionary relationship among these species, which likely originated in Southern Asia. researchgate.netfrontiersin.org
The immense structural diversity within the Brevinin superfamily is a product of gene duplication and subsequent rapid evolution. The coding regions for the mature peptides exhibit hyper-variability, which is thought to be an evolutionary strategy to counter the constant pressure from a wide array of evolving pathogens. nih.gov While the mature peptide sequences diverge, the N-terminal signal peptide and acidic spacer regions of the precursor proteins are often highly conserved, pointing to a common evolutionary origin for the superfamily. google.com The discovery of the same Brevinin-1 peptide sequence in different species, though occasional, further supports these analyses. frontiersin.orgnih.gov
Comparative Efficacy with Other Classes of Amphibian AMPs
The skin secretions of amphibians are a rich chemical arsenal (B13267) containing multiple families of antimicrobial peptides beyond the Brevinins. Comparing the efficacy of this compound and its relatives to other AMP classes, such as Temporins, Ranatuerins, and Esculentins, provides a broader context for their biological role.
Temporins: This family consists of very short, hydrophobic peptides that typically lack the disulfide bridge seen in Brevinins. researchgate.net Their activity is often targeted towards Gram-positive bacteria, with some members like Temporin-1PRa and -1PRb showing very weak or no activity against Gram-negative bacteria and yeasts. researchgate.net
Ranatuerins: Like Brevinins, Ranatuerins possess a C-terminal "Rana box" and their sequences are also used in phylogenetic analyses. core.ac.uk Ranatuerin-2 peptides, for instance, are potent AMPs found alongside Brevinins in many North American frogs. core.ac.uk
Esculentins: These are generally longer peptides than Brevinins and can exhibit a wide range of activities, including antibacterial, antifungal, and antiviral properties. mdpi.com
Melittin (B549807): While not an amphibian peptide (it is from bee venom), melittin is often used as a benchmark for antimicrobial and hemolytic activity. In one study, an analog of a Brevinin-2-related peptide ([D4K]B2RP) showed potent activity against A. baumannii, although melittin was found to be approximately 1.86-fold more active. researchgate.net
The efficacy of Brevinin peptides is often comparable to or exceeds that of other families, particularly against a broad spectrum of bacteria. Their unique structural features, especially the "Rana box," distinguish them from many other linear AMPs and contribute to their potent activity.
| AMP Family/Peptide | Typical Target | Key Structural Feature | Comparative Efficacy Note | Reference |
| Brevinin-2 | Broad-spectrum (Gram-positive & Gram-negative) | "Rana box" disulfide bridge | Potent, with lower hemolytic activity than Brevinin-1. | researchgate.netfrontiersin.org |
| Temporins | Primarily Gram-positive bacteria | Short, linear, hydrophobic | Often narrower spectrum than Brevinins. | researchgate.net |
| Ranatuerins | Broad-spectrum bacteria | "Rana box" disulfide bridge | Potent AMPs often co-expressed with Brevinins. | core.ac.uk |
| Esculentins | Broad-spectrum bacteria, fungi, viruses | Longer chain peptides | Can have very broad biological activities. | mdpi.com |
| Melittin (Bee Venom) | Broad-spectrum, highly lytic | Linear, α-helical | Often used as a highly potent but also highly hemolytic benchmark. | researchgate.net |
Future Research Avenues and Conceptual Developments for Brevinin 2prd
Exploration of Novel Biological Activities and Therapeutic Applications in Research Contexts
While the Brevinin-2 (B1175259) family is primarily recognized for its antimicrobial properties, the full spectrum of Brevinin-2PRd's biological functions remains an open area for investigation. researchgate.netmdpi.com Future research should extend beyond its known antibacterial and antifungal effects to explore other potential applications.
Anticancer and Antitumor Research: Some members of the brevinin family, such as Brevinin-2R, have demonstrated promising anticancer properties, exhibiting greater cytotoxicity against tumor cells than some conventional drugs like doxorubicin. nih.govdiva-portal.org Brevinin-2R is thought to induce cell death by disrupting the mitochondrial membrane potential. diva-portal.orgdoi.org Research is needed to determine if this compound shares these capabilities and to elucidate its mechanism of action against various cancer cell lines.
Antiparasitic Investigations: The potential for antimicrobial peptides to combat parasitic infections is an emerging field. doi.org For instance, Brevinin-2R has been shown to inhibit the proliferation of Leishmania major promastigotes. doi.org Studies should be initiated to screen this compound for activity against a range of parasites, such as Trypanosoma and Plasmodium species.
Antiviral Potential: The antiviral properties of the broader brevinin family are a presumed but underexplored area. nih.govdiva-portal.org Given the urgent need for new antiviral agents, high-throughput screening of this compound against a panel of viruses could reveal novel activities.
Immunomodulatory Effects: Antimicrobial peptides can also act as immune effector molecules, modulating the host's innate immune response. mdpi.com Research could focus on whether this compound can influence cytokine production, immune cell recruitment, or other aspects of the immune system, which could be valuable in the context of infection and inflammation research. mdpi.comdoi.org
Rational Design Principles for Engineering Enhanced Selectivity and Potency
The therapeutic potential of many antimicrobial peptides is often limited by factors such as hemolytic activity or lack of specificity. researchgate.net Rational design and amino acid substitution offer a powerful strategy to optimize the properties of this compound, balancing efficacy with reduced toxicity. The goal is to create analogs with the highest antimicrobial activity and the lowest hemolytic activity.
Key structural parameters that can be modified include:
Net Charge: Increasing the net positive charge of a peptide generally enhances antimicrobial activity, likely due to stronger electrostatic interactions with negatively charged microbial membranes. researchgate.net However, excessive charge can also increase toxicity to host cells.
Hydrophobicity: This property is crucial for the peptide's ability to penetrate and disrupt cell membranes. researchgate.net However, high hydrophobicity is often correlated with increased hemolytic activity. researchgate.net Notably, this compound already exhibits lower toxicity against red blood cells compared to some analogs, a trait attributed to reduced hydrophobicity from the substitution of a phenylalanine with a leucine. researchgate.netnih.gov
Amphipathicity and Helicity: The formation of an amphipathic α-helix is critical for the function of many brevinins. nih.gov Modifications that stabilize this secondary structure can enhance activity, while disruptions, such as the introduction of a proline at a key position, can abolish it. nih.gov
Peptide Truncation: Studies on related brevinins have shown that the C-terminal "Rana box" domain is not always essential for antimicrobial activity. nih.govresearchgate.net Truncated analogs can sometimes exhibit improved activity, offering a promising strategy for creating smaller, potentially more effective peptides. nih.govresearchgate.net
Interactive Table: Principles for Rational Design of this compound Analogs
Development of Advanced Delivery and Formulation Strategies for Research Tools
The translation of peptides like this compound from benchtop assays to effective research tools is often hampered by challenges related to their delivery and stability. nih.govthno.org Developing advanced formulation strategies is critical to protect the peptide from degradation and deliver it effectively to the target site.
Future research in this area could include:
Encapsulation Technologies: Using carriers like liposomes or biodegradable polymer nanoparticles can protect the peptide from enzymatic degradation, improve its solubility, and potentially provide sustained release. thno.orgondrugdelivery.com
Hydrogel Formulations: For topical or localized applications, embedding this compound in a hydrogel matrix could ensure prolonged contact time and a controlled release profile, which is particularly relevant for studying wound healing or skin infections. nih.gov
Microparticle Systems: For controlled release applications, microparticles can be designed to prolong the peptide's presence at the site of administration, which is beneficial for both in vitro and in vivo research models. nih.gov
Integration with Emerging Technologies in Drug Discovery Research
The discovery and optimization of peptide-based compounds can be significantly accelerated by integrating emerging technologies into the research workflow. nih.govnih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are becoming transformative tools in drug discovery. nih.govyoutube.com These technologies can be used to screen virtual libraries of this compound analogs, predict their antimicrobial activity and toxicity, and identify novel sequences with optimized properties, thereby reducing the time and cost associated with traditional synthesis and screening. nih.govfrontiersin.orgdrugtargetreview.com
High-Throughput Screening (HTS): The rational design of peptide libraries can generate a vast number of potential candidates. nih.gov HTS platforms can be employed to rapidly screen these libraries against various microbial strains or cell lines, allowing for the efficient identification of lead compounds with desired activity profiles.
Genomics and Metabolomics: Mining genomic and metabolomic data from diverse amphibian species can lead to the discovery of novel, naturally occurring brevinin peptides. nih.gov This approach provides new templates and insights into structure-activity relationships that can inform the design of next-generation this compound analogs.
Synthetic Biology: Advances in synthetic biology and peptide synthesis allow for the efficient production of designed peptide variants. nih.gov Heterologous expression systems can be engineered for the large-scale production of promising analogs, facilitating further preclinical evaluation. nih.gov
Investigation of Synergistic Effects with Other Research Compounds or Modulators
A highly promising research avenue is to investigate the synergistic potential of this compound with conventional antimicrobial agents. This approach could help combat drug-resistant pathogens and potentially lower the required concentration of each compound, thereby reducing toxicity.
A study on Brevinin-2CE, a related peptide, demonstrated significant synergistic effects when combined with several antibiotics against multidrug-resistant bacteria. nih.gov The proposed mechanism is that the peptide disrupts the bacterial membrane, increasing its permeability and allowing the antibiotic to enter the cell more efficiently. nih.gov Similar synergistic activity has been observed with other peptides combined with antibiotics like amikacin. researchgate.netresearchgate.net
Future studies should systematically evaluate this compound in combination with a panel of antibiotics against clinically relevant, multidrug-resistant strains such as MRSA and Pseudomonas aeruginosa. mdpi.comnih.gov
Interactive Table: Examples of Synergism with Brevinin-2 Family and Other Peptides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
